molecular formula C11H12O B1383207 4-(Bicyclo[1.1.1]pentan-1-yl)phenol CAS No. 1823939-03-2

4-(Bicyclo[1.1.1]pentan-1-yl)phenol

Cat. No.: B1383207
CAS No.: 1823939-03-2
M. Wt: 160.21 g/mol
InChI Key: CWEMDMRHGJZJIR-UHFFFAOYSA-N
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Description

Historical Development and Significance of Bicyclo[1.1.1]pentane (BCP) Derivatives

The journey of Bicyclo[1.1.1]pentane (BCP) from a chemical curiosity to a cornerstone in medicinal chemistry is a testament to the evolution of synthetic chemistry. First synthesized by Wiberg and his team in 1964, BCP was initially a molecule of interest due to its significant strain energy. ucl.ac.uk For several decades, its potential remained largely academic.

A pivotal moment came in 1996 when Pellicciari and coworkers reported the synthesis of a BCP analogue of (S)-(4-carboxyphenyl)glycine, which demonstrated potent and selective activity as a metabolic glutamate (B1630785) receptor antagonist. nih.govacs.org This was one of the first instances highlighting the potential of BCPs in bioactive compound design. However, widespread interest in the BCP scaffold was truly ignited in 2012 when Stepan and his team at Pfizer successfully replaced a phenyl ring in a γ-secretase inhibitor with a BCP moiety. nih.govtandfonline.comacs.org This substitution not only retained the compound's activity but also led to significant improvements in solubility, metabolic stability, and cell membrane permeability. tandfonline.comacs.org

Since these seminal reports, there has been an explosion of interest in BCPs, with a dramatic increase in the number of publications and patents featuring this unique scaffold. nih.gov The development of more efficient and scalable synthetic routes to BCP derivatives, such as the photochemical addition of propellane to diacetyl, has further accelerated their adoption in drug discovery programs. acs.org

Strategic Role of BCPs as Bioisosteres in Molecular Design

The strategic application of Bicyclo[1.1.1]pentane (BCP) as a bioisostere is a key reason for its prominence in modern medicinal chemistry. A bioisostere is a chemical substituent that can replace another group within a biologically active molecule without significantly altering its biological activity. BCPs have proven to be effective non-classical bioisosteres for several common chemical motifs, including para-substituted phenyl rings, tert-butyl groups, and internal alkynes. pharmablock.comsigmaaldrich.com

The value of BCP as a phenyl ring surrogate lies in its rigid, rod-like structure, which mimics the linear geometry and the 180° exit vectors of a para-substituted benzene (B151609) ring. ucl.ac.uk However, the BCP core is a saturated, three-dimensional scaffold, which offers several advantages over its aromatic counterpart. These advantages often translate to improved drug-like properties. pharmablock.com

Key Advantages of BCP Bioisosteres:

Improved Solubility: The replacement of a flat, hydrophobic aromatic ring with a more three-dimensional, saturated BCP scaffold can disrupt crystal packing and reduce lipophilicity, often leading to enhanced aqueous solubility. nih.gov

Enhanced Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The sp³-hybridized carbons of the BCP cage are generally more resistant to such metabolic pathways, leading to improved metabolic stability and a more favorable pharmacokinetic profile. tandfonline.comucl.ac.uk

Reduced Non-Specific Binding: The lower lipophilicity of BCP-containing compounds can reduce their tendency to bind non-specifically to off-target proteins. tandfonline.com

Exploration of 3D Chemical Space: The three-dimensional nature of the BCP scaffold allows for the exploration of chemical space that is inaccessible with flat aromatic rings, potentially leading to novel interactions with biological targets. tandfonline.com

The following table provides a comparative overview of the properties of a para-phenylene scaffold versus a Bicyclo[1.1.1]pentane-1,3-diyl scaffold.

Propertyp-PhenyleneBicyclo[1.1.1]pentane-1,3-diyl
Geometry Planar3-Dimensional, Linear
Hybridization sp²sp³
Lipophilicity HigherLower
Metabolic Stability Prone to oxidationGenerally more stable
Solubility Generally lowerOften higher

Scope and Research Focus on 4-(Bicyclo[1.1.1]pentan-1-yl)phenol and its Analogues

Within the broader landscape of BCP derivatives, this compound has emerged as a significant building block and a subject of focused research. This compound effectively combines the advantageous properties of the BCP scaffold with the versatile chemical functionality of a phenol (B47542) group. The phenol moiety can act as a hydrogen bond donor and acceptor, and it serves as a synthetic handle for further molecular elaboration.

Research on this compound and its analogues is primarily driven by their potential in medicinal chemistry. The core concept is to use this molecule as a bioisosteric replacement for para-substituted phenols in known drugs or novel chemical entities. For instance, the BCP-resveratrol analogue, where a phenyl ring of resveratrol (B1683913) is replaced by a BCP unit, has been synthesized to improve the metabolic profile of the parent natural product. pharmablock.com

The synthesis of analogues of this compound is an active area of investigation. One notable analogue is 4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol . sigmaaldrich.com The introduction of an amino group provides an additional point for chemical modification and can significantly influence the molecule's biological activity. Research has indicated that this amino-analogue may have potential as an analgesic and for anti-cancer applications. Furthermore, halogenated derivatives, such as those containing fluorine or bromine, have been synthesized and studied for their potential to enhance binding affinity to biological targets through halogen bonding.

The table below summarizes some of the key physicochemical properties of the parent compound, this compound. nih.gov

PropertyValue
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol
XLogP3 3.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Polar Surface Area 20.2 Ų

The ongoing research into this compound and its derivatives underscores the importance of this compound as a versatile platform for the development of new therapeutic agents with improved pharmacological profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-bicyclo[1.1.1]pentanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEMDMRHGJZJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization Studies of 4 Bicyclo 1.1.1 Pentan 1 Yl Phenol Derivatives

Chemical Transformations at the BCP Core

The bicyclo[1.1.1]pentane (BCP) cage is a strained yet remarkably stable scaffold. acs.orgspringernature.com Its reactivity is primarily centered around the two bridgehead carbons and, to a lesser extent, the three bridging methylene (B1212753) groups.

Functionalization of Bridgehead Positions

The functionalization of the tertiary bridgehead positions of BCP derivatives is a well-documented area of research. nih.gov One of the bridgehead positions in the parent compound is occupied by the phenol (B47542) ring. The other bridgehead C-H bond, however, presents a target for functionalization.

Direct C-H functionalization of the bridgehead position is challenging but has been achieved. For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been developed for BCPs bearing an aryl group at the opposing bridgehead. acs.orgspringernature.com These reactions can proceed with high yield and enantioselectivity, demonstrating a powerful method for introducing complexity directly onto the BCP core. acs.org

Alternatively, functionalization often proceeds through the ring-opening of [1.1.1]propellane with a substituted aryl nucleophile or radical, followed by further transformation of a pre-installed functional group at the other bridgehead. acs.org For example, BCP iodides can be synthesized and subsequently used in cross-coupling reactions, such as iron-catalyzed Kumada couplings with Grignard reagents, to install aryl and heteroaryl groups. acs.org

A programmable bis-functionalization strategy for BCP bis-boronates has also been reported, allowing for the selective, late-stage derivatization of the bridgehead positions. nih.gov This method capitalizes on the different reactivity of boronic pinacol (B44631) esters (Bpin) at the bridgehead versus the bridge positions. nih.gov

Reactivity of Bridging Methylene Groups

Functionalizing the three equivalent bridging methylene (C2) positions of the BCP core is considerably more challenging than modifying the bridgehead positions due to the strength of the C-H bonds. nih.govprinceton.edu However, this area is an emerging field as it provides new vectors for molecular design. nih.govstrath.ac.uk

Recent strategies have focused on radical-mediated C-H abstraction. A general approach involves the one-pot generation of a strong hydrogen atom abstractor under mild visible-light conditions to selectively functionalize the bridge C-H bond, creating novel linchpin intermediates with orthogonal functional handles for further modular derivatization. princeton.edu Despite the high bond dissociation energy of the bridge C-H bonds (approx. 106 kcal mol⁻¹), this radical-mediated approach has enabled the synthesis of 2-substituted BCPs. princeton.edu

Another approach involves a lithium-halogen exchange from a BCP bridge monobromide. The resulting organometallic species opens up a range of two-electron or polar chemistry pathways previously unexplored for the BCP bridge, including Negishi-type couplings under palladium catalysis. youtube.com

Electrophilic and Nucleophilic Aromatic Substitution on the Phenol Ring

The phenol ring of 4-(bicyclo[1.1.1]pentan-1-yl)phenol is susceptible to substitution reactions, guided by the electronic properties of the hydroxyl and BCP groups.

Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution (SEAr). byjus.comlibretexts.org This high reactivity means that reactions like halogenation and nitration can often proceed under mild conditions. byjus.com For instance, treating phenols with bromine water typically leads to the formation of a tribrominated product. byjus.com Due to the para-position being occupied by the BCP group, electrophilic substitution is expected to occur at the ortho positions relative to the hydroxyl group. Carbon dioxide, a weak electrophile, can react with activated phenolate (B1203915) anions in the Kolbe-Schmidt reaction to yield hydroxybenzoic acids. libretexts.org

Reaction TypeReagentsExpected Product Position
NitrationDilute HNO₃Ortho to -OH
HalogenationBr₂ in CHCl₃Ortho to -OH
HalogenationBromine waterOrtho, Ortho-dibromo
Kolbe-Schmidt1. NaOH, 2. CO₂, 3. H⁺Ortho to -OH

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on a phenol ring is generally unfavorable because the ring is electron-rich. wikipedia.org Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) ortho or para to a good leaving group to stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.comlibretexts.org For this compound itself, which lacks strong electron-withdrawing groups and a suitable leaving group, classical SNAr is not a viable pathway. However, recent advances have shown that transition metal catalysis can enable the umpolung (reactivity reversal) of phenols, activating the ring for nucleophilic substitution through π-coordination with rhodium or ruthenium catalysts. nih.gov

Palladium-Catalyzed C-H Functionalization Reactions

Palladium catalysis offers a powerful toolkit for the direct functionalization of C-H bonds, providing efficient routes to complex molecules. For derivatives of this compound, this can be applied to both the aromatic ring and the BCP core.

While functionalization of the BCP core has often relied on rhodium catalysis, the first successful palladium-mediated reaction at the BCP bridge positions has been reported via a Negishi coupling of a zinc-ate species formed from a bridge bromide. youtube.com Furthermore, palladium-catalyzed C-H activation has been used for the ortho-C(sp²)–H alkylation of acetanilides (acetyl-protected anilines) with epoxides, suggesting a potential strategy for related phenol-derived systems. rsc.org

More directly relevant is the development of directing-group-assisted, palladium-catalyzed para-C-H functionalization of phenols. nih.gov By employing a recyclable silicon-containing template, olefination can be directed to the position para to the hydroxyl group. nih.gov For this compound, this specific position is already substituted. However, similar strategies could potentially be adapted for ortho-C-H functionalization. Palladium catalysis is also effective in the reductive coupling of phenols with anilines to produce cyclohexylamines. rsc.org

Development of Novel Functional Building Blocks from BCP-Phenols

The BCP motif is increasingly used in medicinal chemistry as a bioisosteric replacement for para-substituted benzene (B151609) rings, alkynes, and tert-butyl groups. nih.govnih.gov This has driven significant demand for novel BCP-containing building blocks. acs.org this compound and its precursors are central to the synthesis of these valuable intermediates. nih.govnih.gov

Large-scale syntheses often start from [1.1.1]propellane, which can be reacted with diacetyl in a photochemical step to produce a BCP diketone. nih.govacs.org This diketone can then be converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile precursor for a wide array of building blocks including amines, alcohols, amino acids, and trifluoroborates. nih.govacs.org

Direct, one-pot procedures to generate functionalized BCPs are also highly valuable. For example, BCP-aldehydes, which are versatile synthetic intermediates, can be prepared from aryl halides and [1.1.1]propellane. nih.govchemrxiv.org These building blocks, including those derived from phenols, serve as key starting materials for introducing the BCP scaffold into complex molecules and drug candidates. researchgate.net

BCP Building BlockPrecursorKey Transformation
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidBCP diketoneHaloform reaction
3-Aminobicyclo[1.1.1]pentane-1-carboxylic AcidBicyclo[1.1.1]pentane-1,3-dicarboxylic acidCurtius rearrangement
BCP-aldehydesAryl halides, [1.1.1]propellaneOne-pot radical process
(Halo)alkyl BCP-aryls[1.1.1]propellane, alkyl halides, heteroarenesPhotocatalytic Minisci-type reaction

Metal-Free Homolytic Aromatic Alkylation Protocols

To avoid the cost and potential toxicity of transition metals, metal-free synthetic protocols are highly sought after. In the context of BCP-phenol derivatives, metal-free homolytic aromatic alkylation offers an attractive route for C-C bond formation.

Recent research has demonstrated a light-promoted, three-component radical-coupling method that generates difunctionalized BCPs from aryl aldehydes, ethers, and [1.1.1]propellane without the need for any metal or photocatalyst. rsc.org This approach provides access to benzylalcohol- and aldehyde-substituted BCPs and is noted for its broad substrate scope and high functional group tolerance. rsc.org

Furthermore, a photocatalytic Minisci-type multicomponent reaction has been developed for the synthesis of (halo)alkyl BCP-aryls from [1.1.1]propellane, alkyl halides, and unfunctionalized heteroarenes. hznu.edu.cn While this method uses a photocatalyst, it avoids transition metals and showcases the power of radical relay mechanisms to build complex BCP structures. hznu.edu.cn The development of transition-metal-free radical borylation reactions also provides a pathway to versatile BCP-boron pinacol ester building blocks, which can be derived from carboxylic acids and organohalides. nih.gov These methods highlight a trend towards more sustainable and practical syntheses in BCP chemistry.

Applications in Medicinal Chemistry and Drug Discovery

BCP-Phenol as a Saturated Bioisostere for Aromatic Systems

Bioisosteres are chemical substituents or groups that have similar physical or chemical properties and which produce broadly similar biological effects. The BCP moiety serves as an effective saturated bioisostere for the 1,4-disubstituted benzene (B151609) ring, a common motif in many drug molecules. acs.orgacs.org

The "escape from flatland" is a concept in drug design that advocates for the incorporation of three-dimensional (3D) structural motifs to move away from the predominantly flat, two-dimensional structures of many early drug candidates. acs.orgresearchgate.net This strategy aims to improve key drug-like properties. Increasing the saturation and three-dimensionality of molecules can lead to enhanced solubility, improved metabolic stability, and better target selectivity. strath.ac.ukscispace.com The BCP scaffold is a prime example of a 3D fragment that helps medicinal chemists achieve these goals. By replacing planar aromatic rings with the BCP core, researchers can create molecules with more defined spatial arrangements, potentially leading to more potent and selective interactions with biological targets. researchgate.net

PropertyPhenyl RingBicyclo[1.1.1]pentane (BCP) Core
Geometry PlanarThree-dimensional, rigid
Lipophilicity HigherGenerally lower
Solubility LowerGenerally higher
Metabolic Stability Prone to oxidationMore resistant to metabolism

Rational Drug Design Strategies Incorporating 4-(Bicyclo[1.1.1]pentan-1-yl)phenol Analogues

The unique structural features of BCP-phenol have facilitated its integration into rational drug design strategies, enabling a more precise exploration of the chemical space and a deeper understanding of ligand-receptor interactions.

The defined and rigid geometry of the BCP scaffold provides a valuable tool for computational chemists and molecular modelers. When incorporated into a ligand, the BCP core restricts the conformational flexibility of the molecule, allowing for more accurate predictions of its binding mode within a receptor's active site. nih.govnih.gov This rigidity helps in establishing a clearer structure-activity relationship (SAR), as changes in biological activity can be more directly attributed to specific modifications on the scaffold. The use of BCP-containing ligands in X-ray crystallography and other structural biology techniques can provide high-resolution snapshots of ligand-receptor complexes, offering crucial insights for further optimization.

The drive to explore novel chemical space is a constant endeavor in drug discovery. strath.ac.uknih.gov The BCP scaffold, with its distinct three-dimensional character, allows medicinal chemists to access previously unexplored regions of this space. By moving away from flat aromatic systems, researchers can design molecules with unique shapes and vectoral properties, potentially leading to the discovery of ligands for novel biological targets or alternative binding modes on existing targets. The synthesis of diverse libraries of BCP-containing compounds has been a focus of recent research, providing a rich source of starting points for drug discovery programs. scispace.comchemrxiv.org

Development of BCP-Phenol Containing Ligands for Target Specificity

The quest for target specificity is a critical aspect of modern drug development, aiming to maximize therapeutic efficacy while minimizing off-target effects. The structural properties of the BCP core can be leveraged to design ligands with enhanced selectivity. The rigid nature of the BCP scaffold can enforce a specific orientation of functional groups that is optimal for binding to the desired target, while being suboptimal for binding to other related proteins. This can lead to a significant improvement in the selectivity profile of a drug candidate. The ability to functionalize the BCP core at its bridgehead positions provides a platform for fine-tuning the steric and electronic properties of a ligand, further enhancing its specificity for a particular biological target. nih.gov

Application in Lead Compound Optimization and Structure-Activity Relationship (SAR) Studies

The strategic incorporation of the this compound moiety and its derivatives is a key tactic in modern medicinal chemistry, particularly in the phases of lead compound optimization and the systematic exploration of structure-activity relationships (SAR). The bicyclo[1.1.1]pentane (BCP) scaffold serves as a three-dimensional, saturated bioisostere for the para-substituted phenyl ring, a common motif in numerous drug candidates. acs.orgnih.gov This substitution allows chemists to modulate a molecule's properties to overcome common developmental hurdles such as poor solubility, rapid metabolism, and high lipophilicity, a concept often referred to as "escaping from flatland." acs.orgsemanticscholar.org

The primary goal of using the BCP core is to maintain or improve the desired biological activity of a lead compound while enhancing its physicochemical and pharmacokinetic profiles, thereby increasing its potential for becoming a successful drug. pharmablock.com The rigid, cage-like structure of the BCP group provides a similar exit vector for substituents as a para-substituted benzene ring but introduces a more sp³-rich character into the molecule. acs.orgnih.gov This fundamental change can lead to significant improvements in properties critical for drug development.

A seminal case study in the application of the BCP scaffold for lead optimization is the development of γ-secretase inhibitors for potential use in treating Alzheimer's disease. nih.govnih.gov Researchers at Pfizer replaced a central para-substituted fluorophenyl ring in the potent inhibitor BMS-708,163 with a BCP moiety. nih.gov This strategic modification resulted in a new compound that was equipotent to the original but possessed vastly superior physicochemical properties, including a significant increase in aqueous solubility and passive permeability. nih.govnih.gov These improved properties translated directly to better oral absorption in preclinical models. nih.gov

The following table summarizes the comparative data from this study, illustrating the impact of the phenyl-to-BCP substitution.

CompoundCore Moietyγ-Secretase Inhibition (IC₅₀)Aqueous SolubilityPassive Permeability
BMS-708,163p-Fluorophenyl15 nM0.3 mg/mLLow
BCP Analogue (Compound 3)Bicyclo[1.1.1]pentane12 nM2.1 mg/mLHigh

Another notable example involves the optimization of lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, such as Darapladib. pharmablock.comscispace.com By replacing a phenyl ring with a BCP group in this class of compounds, researchers were able to maintain high potency while improving key drug-like properties. The BCP analogue of Darapladib, while slightly less potent, demonstrated a marked increase in kinetic solubility and permeability. pharmablock.com This highlights the utility of the BCP isostere in fine-tuning a molecule's profile to achieve a better balance of potency and developability.

The structure-activity relationship findings from the Lp-PLA2 inhibitor study are presented below.

CompoundCore MoietyLp-PLA2 Inhibition (IC₅₀)Kinetic Solubility (pH 7.4)Permeability (AMP)
DarapladibPhenyl~6 nMLow203 nm/s
BCP AnalogueBicyclo[1.1.1]pentane~8 nMHigh705 nm/s

These case studies underscore the value of this compound and related BCP-containing building blocks in lead optimization. The SAR data consistently demonstrate that the BCP moiety is a well-tolerated and often beneficial replacement for a phenyl ring when the aromatic system's primary role is that of a rigid spacer, rather than participating in essential π–π stacking interactions with the biological target. acs.orgpharmablock.com The ability to predictably improve solubility, metabolic stability, and permeability without sacrificing potency makes the BCP scaffold a powerful tool in addressing the multifaceted challenges of modern drug discovery.

Computational and Theoretical Investigations of 4 Bicyclo 1.1.1 Pentan 1 Yl Phenol

Quantum Chemical Calculations on BCP Ring Strain and Electronic Properties

The bicyclo[1.1.1]pentane (BCP) cage is a unique structural motif characterized by significant ring strain, which profoundly influences its electronic properties. Quantum chemical calculations have been instrumental in quantifying this strain and elucidating its electronic consequences. The strain energy of the parent bicyclo[1.1.1]pentane is estimated to be substantial, in the range of 65-68 kcal/mol researchgate.net. This high degree of strain, particularly in precursors like [1.1.1]propellane, is a primary driver for the reactivity and unique chemical behavior of BCP systems researchgate.net.

High-level ab initio and Density Functional Theory (DFT) calculations have been employed to understand the geometry and electronic structure of BCP derivatives acs.org. These studies reveal that the strain within the BCP core induces unusual electronic features at the bridgehead carbon atoms. Despite the absence of a formal lone pair or multiple bonds, the strain leads to the formation of a significant region of negative electrostatic potential on the bridgehead carbon. This allows it to act as an electron donor in various non-covalent interactions researchgate.net.

When a BCP cage is incorporated into a molecule like 4-(bicyclo[1.1.1]pentan-1-yl)phenol, it significantly modulates the electronic properties compared to a traditional phenyl bioisostere. The BCP core's inverted tetrahedral geometry at the bridgehead carbons results in unique frontier molecular orbitals. For instance, the highest occupied molecular orbital (HOMO) energy of a BCP derivative is approximately -9.2 eV, compared to -8.7 eV for benzene (B151609), indicating a distinct electronic environment .

Computational studies on systems with the general formula Ph-[C(CH2)3C]n−X have shown that the BCP framework is capable of transmitting electronic substituent effects. This transmission is attributed to the high electron density within the cage and hyperconjugative interactions between the substituent and the BCP framework acs.org. In the case of this compound, the BCP moiety influences the acidity of the phenolic proton, with a predicted pKa of 10.10 .

Table 1: Comparison of Electronic and Physicochemical Properties
PropertyBCP Derivative (Predicted/Calculated)Comparable Phenyl Derivative
HOMO Energy-9.2 eV-8.7 eV
pKa (Phenol)10.10 ~9.9 (for Phenol)
Dipole Moment (μ)1.7–1.9 D (for meta/para isomers) 1.54 D (for Phenol)
Molecular Volume68 ų 71 ų

Conformational Analysis and Molecular Dynamics Simulations of BCP-Phenols

The conformational landscape of phenolic compounds is crucial for understanding their interactions and properties. Computational methods, such as plotting potential energy surfaces using DFT, are used to identify minimum energy structures and the transition states between them researchgate.net. For this compound, conformational analysis would focus on the rotation of the phenol (B47542) ring relative to the rigid BCP cage and the orientation of the hydroxyl group. While specific studies solely on the conformational analysis of this compound are not extensively detailed, the methodologies are well-established from computational studies of other phenolic compounds researchgate.net. These studies typically use methods like B3LYP with a correlation-consistent basis set to map out the rotational barriers and identify the most stable conformers researchgate.net.

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules, including BCP-phenols, in various environments. MD simulations can provide insights into the flexibility of the molecule, its interactions with solvent molecules, and its conformational preferences over time mdpi.comnasa.govnih.gov. For phenolic compounds, MD simulations have been used to investigate their interactions with lipid bilayers and to understand how they partition between different phases researchgate.net. Such simulations track the time evolution of properties like hydrogen bonding between the phenol's hydroxyl group and its environment researchgate.net. A novel approach in MD simulations of phenolic resins involves using "symthons" (intermediate molecular structures) as a starting point to reduce computational runtime while accurately modeling the final cured structures and their properties nih.govnih.gov.

Table 2: Parameters often Investigated in MD Simulations of Phenolic Compounds
Simulation Parameter/AnalysisDescriptionRelevance to BCP-Phenols
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of each atom from its average position over time, indicating flexibility mdpi.com.Would reveal the flexibility of the phenol ring and hydroxyl group relative to the rigid BCP cage.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the solute and solvent or other molecules researchgate.net.Crucial for understanding the interaction of the phenolic -OH group with its environment (e.g., water, protein binding sites).
Potential of Mean Force (PMF)Calculates the free energy profile of a molecule as it moves along a specific coordinate, often used to study partitioning into membranes researchgate.net.Could be used to predict the ability of this compound to cross biological membranes.
Density ProfileShows the density of different components of the system along an axis, useful in studying interactions with interfaces researchgate.net.Can illustrate the preferred location and orientation of BCP-phenol at an interface like a cell membrane.

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry plays a vital role in predicting the reactivity of molecules and elucidating potential reaction mechanisms. The high ring strain of the BCP core is a key factor that enhances its reactivity compared to unstrained analogues researchgate.net. Theoretical studies can model reaction pathways and calculate activation barriers, providing insight into reaction feasibility and selectivity.

For the BCP scaffold, several reaction types have been investigated, often involving its [1.1.1]propellane precursor. The central bond of [1.1.1]propellane is susceptible to radical addition, a well-known pathway to form 1,3-disubstituted BCPs escholarship.org. Computational models can help predict the energetics of these radical additions. Furthermore, methods for the direct functionalization of the BCP cage, such as iridium-catalyzed borylation of the bridgehead tertiary C-H bond, have been developed. While computational studies might focus on the catalyst and substrate interactions to explain the high selectivity for the bridgehead position over other C-H bonds escholarship.org.

For this compound, reactivity predictions would involve both the BCP cage and the phenol ring. The phenol moiety is susceptible to electrophilic aromatic substitution, and the directing effects of the hydroxyl and BCP groups can be rationalized through calculations of electrostatic potential and frontier molecular orbital densities. The hydroxyl group can also undergo oxidation reactions . Theoretical calculations can predict the relative likelihood of these different reaction pathways by comparing their activation energies.

Ligand Docking and Molecular Modeling Studies in Drug Discovery Contexts

The BCP moiety is increasingly recognized as a valuable "phenyl ring bioisostere" in drug discovery. Its rigid, three-dimensional structure offers a way to escape the "flatland" of aromatic rings, often leading to improved physicochemical properties. Molecular modeling studies are essential for designing and evaluating BCP-containing drug candidates. Replacing a phenyl ring with a BCP cage can lead to reduced lipophilicity and improved aqueous solubility while maintaining a similar molecular volume .

Ligand docking simulations are used to predict the binding orientation and affinity of a ligand within the active site of a target protein. In this context, this compound and its derivatives have been explored as components of pharmacologically active molecules, such as kinase inhibitors . Docking studies help rationalize the observed activity and selectivity by visualizing the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the BCP-phenol ligand and the protein. The unique geometry of the BCP cage can access different regions of a binding pocket compared to a flat aromatic ring, potentially leading to novel binding modes and improved potency or selectivity.

Molecular modeling also plays a crucial role in understanding the metabolic stability of BCP-containing compounds. The absence of a π-system in the BCP core eliminates metabolic pathways common to aromatic rings, such as CYP450-mediated oxidation, which can lead to significantly enhanced metabolic stability . These predictions are critical in the early stages of drug design to prioritize compounds with favorable pharmacokinetic profiles. For example, BCP-phenol derivatives have shown significantly longer half-lives in human liver microsomes compared to their phenyl counterparts .

Advanced Characterization Techniques for Structural Elucidation

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unequivocal determination of a molecule's three-dimensional structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for confirming the rigid and compact nature of the BCP core in 4-(Bicyclo[1.1.1]pentan-1-yl)phenol.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million, which allows for the unambiguous determination of the molecular formula.

For this compound, which has a molecular formula of C₁₁H₁₂O, the expected monoisotopic mass is 160.088815002 Da. nih.gov HRMS techniques, such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, can verify this exact mass, thereby confirming the compound's elemental composition. rsc.org This level of precision is critical to distinguish it from other potential isomers or compounds with the same nominal mass. The fragmentation patterns observed in the mass spectrum can also offer structural insights, although the rigid BCP cage can sometimes lead to complex fragmentation pathways.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 161.09610 141.8
[M+Na]⁺ 183.07804 146.8
[M-H]⁻ 159.08154 146.7
[M+NH₄]⁺ 178.12264 147.1
[M+K]⁺ 199.05198 151.6

Data obtained from predicted values. uni.lu

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming the connectivity of the atoms.

The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons on the phenol (B47542) ring and the protons of the BCP cage. The BCP protons typically appear as a sharp singlet in the aliphatic region of the spectrum due to the high symmetry of the cage. The bridgehead proton of the BCP core exhibits a distinct upfield shift.

¹³C NMR spectroscopy provides further confirmation of the carbon skeleton. The spectrum would show distinct signals for the bridgehead and methylene (B1212753) carbons of the BCP cage, as well as the carbons of the phenol ring.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing a complete picture of the molecular structure. These 2D NMR experiments are crucial for assigning all the proton and carbon signals unambiguously. uoa.gr Furthermore, variable-temperature NMR studies can be employed to investigate dynamic processes, such as the rotation of the phenol ring relative to the BCP cage.

Table 2: General Characterization Data for this compound

Property Value
Molecular Formula C₁₁H₁₂O nih.govaaronchem.com
Molecular Weight 160.21 g/mol nih.gov
Monoisotopic Mass 160.088815002 Da nih.govuni.lu
CAS Number 1823939-03-2 nih.govaaronchem.com

Future Research Directions and Emerging Opportunities

Integration of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol with Artificial Intelligence in Retrosynthesis

For a molecule like this compound, AI can play a pivotal role. AI algorithms, such as those used in Monte Carlo Tree Search, can navigate the complex chemical space to devise efficient synthetic routes. nih.gov This is particularly valuable for BCP-containing compounds, as their synthesis often involves multi-step transformations starting from [1.1.1]propellane. bohrium.com

Future research should focus on developing specialized AI models trained on datasets rich in strained ring systems and bioisosteres. By incorporating the known reactivity of the BCP core and the phenol (B47542) moiety, these models could:

Predict Novel Synthesis Pathways: Uncover non-obvious, more efficient, or higher-yielding routes to BCP-phenol and its derivatives.

Optimize Reaction Conditions: Suggest optimal catalysts, solvents, and temperatures by learning from existing experimental data.

Accelerate Derivative Library Synthesis: Rapidly design synthetic strategies for a wide array of functionalized BCP-phenols for screening in drug discovery and materials science.

The table below illustrates how different AI retrosynthesis approaches could be applied to BCP-phenol.

AI Retrosynthesis ApproachApplication to this compoundPotential Outcome
Template-Based Utilizes known reaction templates for BCP and phenol chemistry to propose disconnections. nih.govengineering.org.cnReliable and chemically intuitive routes based on established reactions.
Template-Free Generates novel disconnections without relying on predefined reaction rules, potentially discovering unprecedented reactions.Innovative and shorter synthetic pathways to the BCP core or its assembly with the phenol ring.
Forward Prediction-Assisted Verifies the feasibility of a retrosynthetic step by predicting the outcome of the forward reaction. arxiv.orgIncreased accuracy and reduced failure rate in multi-step synthesis planning. engineering.org.cn

Development of New Catalytic Systems for BCP-Phenol Functionalization

The functionalization of both the BCP core and the phenolic ring is crucial for tuning the molecule's properties. While methods exist for modifying phenols, developing new catalytic systems tailored for the unique steric and electronic environment of BCP-phenol presents a significant opportunity.

Future research in this area should target the development of catalysts for:

Site-Selective C-H Functionalization: The BCP cage possesses bridgehead and bridge C-H bonds. Catalyst-controlled functionalization would enable the precise installation of additional substituents. nih.gov Dirhodium catalysts, for instance, have shown promise for selective C-H functionalization in other systems and could be adapted for BCP scaffolds. nih.gov

Ortho-Phenol Functionalization: Introducing substituents at the positions ortho to the hydroxyl group is a key strategy for modulating activity in many phenolic compounds. Catalytic systems, potentially using Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃, which is known to activate phenols for hydroarylation, could be explored for regioselective alkylation or arylation of BCP-phenol. researchgate.net

Asymmetric Catalysis: For creating chiral derivatives of BCP-phenol, the development of enantioselective catalysts is paramount. This would be particularly relevant if the BCP cage or substituents on the phenol ring introduce elements of chirality.

The following table summarizes potential catalytic strategies and their research goals.

Catalytic StrategyTarget PositionDesired TransformationPotential Catalyst Class
C-H FunctionalizationBCP BridgeIntroduction of alkyl, aryl, or heteroatom groupsDirhodium complexes, Iron porphyrins
Ortho-Alkylation/ArylationPhenolic RingC-C bond formation ortho to the hydroxyl groupLewis Acids (e.g., B(C₆F₅)₃), Transition Metals (e.g., Pd, Ni)
Oxidative CouplingPhenolic RingDimerization or cross-coupling to form biphenolic structuresCopper, Iron, or Vanadium complexes nih.gov

Exploration of Supramolecular Chemistry with BCP-Phenol Motifs

Supramolecular chemistry involves the study of non-covalent interactions to assemble molecules into larger, ordered structures. The rigid, well-defined geometry of the BCP scaffold makes it an excellent building block, or tecton, for supramolecular chemistry. digitellinc.com The phenol group, with its capacity for hydrogen bonding, further enhances this potential.

Research has already shown that BCP derivatives can form intriguing solid-state structures through non-covalent interactions like hydrogen and halogen bonds. nih.gov For example, co-crystallization of iodo-substituted BCPs with 1,4-diazabicyclo[2.2.2]octane (DABCO) results in one-dimensional halogen-bonded chains. nih.gov

Future opportunities in this domain include:

Crystal Engineering: Using BCP-phenol as a primary building block to design and synthesize co-crystals with specific network topologies and properties. digitellinc.comnih.gov The interplay between the hydrogen-bonding phenol and other potential functional groups on the BCP core could lead to novel materials.

Host-Guest Chemistry: Designing larger host molecules based on multiple BCP-phenol units that can encapsulate small guest molecules. The rigid BCP linker would provide a pre-organized cavity.

Molecular Machines: Incorporating the BCP-phenol motif into more complex systems where the rigid BCP unit acts as a static component and other parts can move, potentially driven by external stimuli that interact with the phenol group.

Supramolecular ApplicationRole of BCP-PhenolKey InteractionsPotential Outcome
Co-crystal FormationHydrogen-bond donor/acceptor, rigid spacerHydrogen bonding, Halogen bonding, π-stacking (with other components)Materials with tailored optical or electronic properties
Self-Assembled MonolayersSurface anchor and structural unitVan der Waals forces, Hydrogen bondingFunctionalized surfaces with controlled wettability or conductivity
Metal-Organic Frameworks (MOFs)Organic linkerCoordination to metal ions via the phenolic oxygen (or other functional groups)Porous materials for gas storage or catalysis

Potential Applications in Advanced Materials and Polymer Science

The incorporation of BCP units into polymers and advanced materials is a promising strategy to move beyond the "flatland" of traditional aromatic-based materials. nih.gov The three-dimensional nature of the BCP scaffold can disrupt polymer chain packing, leading to materials with altered physical properties.

Building on the use of BCP as a bioisostere, its application in materials science is a logical next step. digitellinc.com The BCP-phenol compound, in particular, offers several avenues for exploration:

High-Performance Polymers: BCP-phenol can be used as a monomer to create polyesters, polycarbonates, or epoxy resins. The rigidity of the BCP unit could enhance the thermal stability and mechanical strength of these polymers.

Liquid Crystals: The rod-like shape of the BCP-phenol molecule makes it a candidate for inclusion in liquid crystalline materials. Its unique structure could lead to the formation of novel mesophases.

Organic Electronics: While BCP is an insulator, it can act as a rigid linker between electronically active groups in materials for organic electronics, providing precise spatial control without the electronic complications of aromatic linkers. digitellinc.com The phenol group can be a handle for attaching such active components.

Material ClassFunction of BCP-PhenolPotential Property Enhancement
Polyesters/PolycarbonatesMonomerIncreased glass transition temperature (Tg), improved thermal stability
Epoxy ResinsCuring agent or backbone componentEnhanced modulus and toughness
Liquid CrystalsMesogen componentFormation of novel smectic or nematic phases
Molecular WiresRigid, insulating spacerControlled distance and orientation between conductive elements

Q & A

Q. How can NMR spectroscopy validate the structural integrity of 4-(bicyclo[1.1.1]pentan-1-yl)phenol derivatives?

  • Methodological Answer : ¹H-NMR analysis in CDCl₃ typically reveals distinct resonances for the bicyclo[1.1.1]pentane bridgehead protons (δ ~2.5–3.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm). For example, in compound 20 , the bicyclo[1.1.1]pentane protons appear as a singlet at δ 2.82 ppm, while aromatic protons show splitting patterns consistent with para-substitution . ¹³C-NMR further confirms quaternary carbons in the bicyclic system (~40–50 ppm) .

Q. What are the primary applications of bicyclo[1.1.1]pentane-phenol conjugates in medicinal chemistry?

  • Methodological Answer : These compounds serve as bioisosteres for meta- or para-substituted benzene rings, improving pharmacokinetic properties. For instance, replacing a phenyl group in LpPLA2 inhibitors with bicyclo[1.1.1]pentane enhanced aqueous solubility while maintaining potency. X-ray crystallography confirmed structural mimicry, with the bicyclic system occupying the same hydrophobic pocket as the original phenyl group .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in bioisosteric replacement efficacy?

  • Methodological Answer : X-ray crystallography directly compares binding modes of bicyclo[1.1.1]pentane derivatives and their aromatic counterparts. In LpPLA2 inhibitors, crystallographic data (CCDC deposition numbers: 2286523–2286527) revealed nearly identical van der Waals interactions for the bicyclic system, despite its shorter bridgehead distance (1.87 Å vs. benzene’s 2.8 Å). This explains retained potency despite altered geometry .

Q. What experimental designs address low yields in bicyclo[1.1.1]pentane functionalization?

  • Methodological Answer : Low yields often arise from steric hindrance at the bridgehead. Optimizing reaction conditions (e.g., using iridium catalysts for hydrogen-borrowing alkylation at 23°C) improves efficiency. For example, tert-amyl alcohol as a solvent increased yields of 23 to 73% by reducing side reactions. Monitoring via ¹H-NMR with internal standards (e.g., tetrachloroethane) ensures accurate yield determination .

Q. How do computational models predict the physicochemical impact of bicyclo[1.1.1]pentane substitutions?

  • Methodological Answer : Molecular dynamics simulations and logP calculations (e.g., XlogP ~1.4 for bicyclo[1.1.1]pentane derivatives) predict enhanced hydrophobicity relative to benzene. However, topological polar surface area (TPSA) analysis (17.1 Ų for 79 ) indicates retained hydrogen-bonding capacity, aligning with experimental solubility profiles .

Q. What strategies resolve discrepancies in biological activity across bicyclo[1.1.1]pentane analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies coupled with HRMS and LC-MS purity checks (e.g., 45 with [M+H]+ 392.1321 vs. calc. 392.1315) identify metabolic instability hotspots. For example, replacing ester groups in 79 with amides improved half-life in hepatic microsome assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.